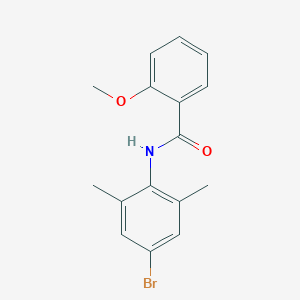![molecular formula C20H13BrN2O2S B245113 N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide](/img/structure/B245113.png)
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Additionally, the paper will list future directions for further research.
Mecanismo De Acción
The mechanism of action of N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide involves the inhibition of various cellular processes, including DNA replication, cell division, and protein synthesis. This compound has been found to target specific enzymes and proteins involved in these processes, leading to the disruption of normal cellular function and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In insects, it has been found to disrupt the nervous system, leading to paralysis and death. In environmental applications, this compound has been found to degrade persistent organic pollutants, leading to the detoxification of contaminated environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide in lab experiments is its potent activity against cancer cells and insects. This makes it a valuable tool for studying these organisms and developing new therapies. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for further research related to N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science. Finally, research is needed to assess the potential risks and benefits of using this compound in different applications.
Métodos De Síntesis
The synthesis of N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride and 3-amino-2-hydroxybenzoic acid with 2-aminobenzothiazole in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this chemical compound has been found to have anti-cancer properties and has been used in the development of new cancer therapies. In agriculture, it has been used as a pesticide due to its potent insecticidal activity. In environmental science, it has been studied for its ability to degrade persistent organic pollutants.
Propiedades
Fórmula molecular |
C20H13BrN2O2S |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,23H,(H,22,25)/b20-15+ |
Clave InChI |
JREMCQOHMHFXNN-HMMYKYKNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)/S2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)S2 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)


![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)